molecular formula C6H10N4O B13107757 N-Isopropyl-1H-1,2,4-triazole-1-carboxamide

N-Isopropyl-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B13107757
M. Wt: 154.17 g/mol
InChI Key: AEBGZKNSDKIIHX-UHFFFAOYSA-N
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Description

N-Isopropyl-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of isopropylamine with 1,2,4-triazole-3-carboxylic acid under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted for substitution by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-isopropyl-1H-1,2,4-triazole-1-amine.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-Isopropyl-1H-1,2,4-triazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Isopropyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a similar triazole ring structure.

    1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.

    Imidazole: A five-membered ring with two nitrogen atoms, similar in structure but with different chemical properties.

Uniqueness

N-Isopropyl-1H-1,2,4-triazole-1-carboxamide is unique due to the presence of the isopropyl group and the carboxamide functional group, which enhance its chemical reactivity and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N-propan-2-yl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C6H10N4O/c1-5(2)9-6(11)10-4-7-3-8-10/h3-5H,1-2H3,(H,9,11)

InChI Key

AEBGZKNSDKIIHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1C=NC=N1

Origin of Product

United States

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